molecular formula C19H23ClN4O B6444537 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 2640829-72-5

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6444537
CAS No.: 2640829-72-5
M. Wt: 358.9 g/mol
InChI Key: RXJRRAVRAASDDW-UHFFFAOYSA-N
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Description

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is an organic compound that is often used in the fields of medicinal chemistry and pharmacology. Known for its unique chemical structure, it encompasses a quinazoline core, which is a bicyclic compound composed of a benzene ring fused with a pyrimidine ring, tethered with additional groups that enhance its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves a multi-step process:

  • Formation of the Tetrahydroquinazoline Core:

    • Starting materials: Aniline derivatives, aldehydes, and ammonia sources.

    • Reaction conditions: Catalytic hydrogenation, acidic or basic environments.

    • Intermediate products: Various quinazoline precursors.

  • Attachment of the Piperidine Group:

    • Starting materials: The quinazoline core and piperidine derivatives.

    • Reaction conditions: Nucleophilic substitution or amination reactions.

  • Addition of the 3-Chloropyridin-4-yl Group:

    • Starting materials: Chloropyridine derivatives.

    • Reaction conditions: Coupling reactions using palladium catalysts, such as Suzuki or Heck reactions.

Industrial Production Methods:

In industrial settings, the synthesis of this compound would be scaled up, optimizing reaction conditions to maximize yield and purity. This often involves:

  • Continuous flow chemistry techniques to streamline reactions.

  • Automation of reaction monitoring and control to maintain optimal conditions.

  • Use of high-throughput screening methods to identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Converts specific functional groups to higher oxidation states.

    • Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reduction:

    • Reduces specific functional groups to lower oxidation states.

    • Common reagents: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution:

    • Replaces one functional group with another.

    • Common reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products:

  • Oxidation and reduction typically yield derivatives with altered electronic and steric properties, potentially enhancing or diminishing biological activity.

  • Substitution reactions can modify the compound to target different biological pathways or improve pharmacokinetic properties.

Scientific Research Applications

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline has numerous applications in scientific research:

  • Chemistry: As a precursor or intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: Used to probe and understand biological mechanisms and interactions within cells.

  • Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

  • Industry: Employed in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves:

  • Molecular Targets: It may bind to specific proteins, enzymes, or receptors, inhibiting or activating their function.

  • Pathways Involved: Modulation of signaling pathways critical for cellular processes, such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

  • 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-7,8-dihydroquinazoline: Slight variation in the saturation of the quinazoline core.

  • 5-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7,8,9-tetrahydroquinazoline: Differences in the ring structure and substituent positions.

Uniqueness:

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its specific combination of functional groups and their spatial arrangement, which confers unique biological activity and chemical reactivity.

Research and development in this field continue to uncover new aspects of this compound, making it a fascinating subject in various scientific domains.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h5,8,11,13-14H,1-4,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJRRAVRAASDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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